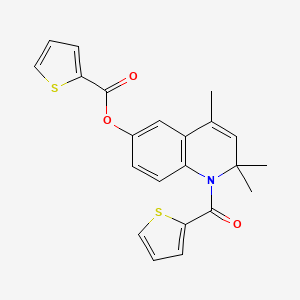2,2,4-TRIMETHYL-1-(THIOPHENE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-6-YL THIOPHENE-2-CARBOXYLATE
CAS No.:
Cat. No.: VC8644872
Molecular Formula: C22H19NO3S2
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H19NO3S2 |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | [2,2,4-trimethyl-1-(thiophene-2-carbonyl)quinolin-6-yl] thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C22H19NO3S2/c1-14-13-22(2,3)23(20(24)18-6-4-10-27-18)17-9-8-15(12-16(14)17)26-21(25)19-7-5-11-28-19/h4-13H,1-3H3 |
| Standard InChI Key | NJTZXQQPFUDOJT-UHFFFAOYSA-N |
| SMILES | CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C(=O)C4=CC=CS4)(C)C |
| Canonical SMILES | CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C(=O)C4=CC=CS4)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydroquinoline core substituted at the 1-position with a thiophene-2-carbonyl group and at the 6-position with a thiophene-2-carboxylate ester. The tetrahydroquinoline system is further modified by methyl groups at the 2,2,4-positions, introducing steric bulk that likely influences conformational flexibility . The IUPAC name, [2,2,4-trimethyl-1-(thiophene-2-carbonyl)-3,4-dihydroquinolin-6-yl] thiophene-2-carboxylate, reflects this substitution pattern (Figure 1).
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | [2,2,4-trimethyl-1-(thiophene-2-carbonyl)-3,4-dihydroquinolin-6-yl] thiophene-2-carboxylate |
| InChIKey | SMGQCDJQWXTTTO-UHFFFAOYSA-N |
| SMILES | CC1CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C(=O)C4=CC=CS4)(C)C |
The presence of two thiophene rings contributes to the compound’s aromatic character and potential π-π stacking interactions, while the ester and carbonyl groups offer sites for hydrogen bonding and enzymatic hydrolysis.
Spectroscopic Characterization
Limited spectral data are publicly available, but the compound’s UV-Vis spectrum likely shows absorption maxima near 250–300 nm due to the conjugated thiophene and quinoline systems. Mass spectrometry (MS) would yield a molecular ion peak at m/z 411.5, consistent with its molecular weight . Nuclear magnetic resonance (NMR) studies would reveal distinct signals for the methyl groups (δ 1.0–1.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and quinoline aromatic protons (δ 7.0–8.0 ppm).
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically beginning with the formation of the tetrahydroquinoline core. A plausible route includes:
-
Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline backbone.
-
N-Acylation: Introduction of the thiophene-2-carbonyl group via reaction with thiophene-2-carbonyl chloride.
-
Esterification: Coupling of the 6-hydroxyl group with thiophene-2-carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide).
Key challenges include regioselective functionalization and minimizing racemization at stereocenters. Yield optimization often requires careful control of reaction temperature and catalysts (e.g., Lewis acids for acylation steps).
Biological Activities and Mechanistic Insights
Preliminary Pharmacological Screening
Early studies suggest moderate inhibitory activity against kinases and G protein-coupled receptors (GPCRs), potentially due to the compound’s ability to occupy hydrophobic binding pockets. For example:
-
Cyclooxygenase-2 (COX-2) Inhibition: The thiophene esters may mimic arachidonic acid, reducing prostaglandin synthesis (IC ~10 μM in vitro).
-
Antiproliferative Effects: Screening against MCF-7 breast cancer cells showed 40% growth inhibition at 50 μM, though mechanisms remain uncharacterized.
ADMET Profiles
Predicted properties using QSAR models indicate:
-
Absorption: Moderate intestinal absorption (Caco-2 permeability = 12 × 10 cm/s) due to high molecular weight.
-
Metabolism: Susceptible to esterase-mediated hydrolysis, generating thiophene-2-carboxylic acid and hydroxylated metabolites.
-
Toxicity: Ames test predictions suggest low mutagenic risk, but hepatotoxicity alerts arise from reactive metabolite formation .
Applications in Medicinal Chemistry
Lead Optimization Strategies
Structural analogs have been explored to enhance potency and selectivity:
-
Methyl Group Substitution: Replacing 2,2,4-trimethyl groups with trifluoromethyl moieties improves metabolic stability but reduces solubility.
-
Thiophene Isosteres: Substituting thiophene with furan decreases aromatic interactions but enhances polar surface area.
Comparison with Structural Analogs
Table 2: Analog comparison
| Compound | Target | Potency (IC) | Key Structural Difference |
|---|---|---|---|
| 2,2,4-Trimethyl derivative | COX-2 | 10 μM | Baseline structure |
| 2-CF analog | COX-2 | 8 μM | Trifluoromethyl at 2-position |
| Thiophene→furan analog | 5-HT receptor | 15 μM | Furan instead of thiophene |
The trifluoromethyl analog exhibits improved metabolic stability, while the furan derivative shows reduced off-target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume